molecular formula C14H27N3O2 B11514043 N-(propan-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

N-(propan-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Cat. No.: B11514043
M. Wt: 269.38 g/mol
InChI Key: FQOKWDSNXXXCER-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a piperidine ring and an ethanediamide backbone, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with an appropriate ethanediamide precursor. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(propan-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
  • N-(propan-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
  • N-(propan-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Uniqueness

The uniqueness of N-(propan-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

N'-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C14H27N3O2/c1-9(2)15-11(18)12(19)16-10-7-13(3,4)17-14(5,6)8-10/h9-10,17H,7-8H2,1-6H3,(H,15,18)(H,16,19)

InChI Key

FQOKWDSNXXXCER-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=O)NC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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